molecular formula C22H22N2O2 B2582542 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide CAS No. 898416-18-7

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2582542
CAS No.: 898416-18-7
M. Wt: 346.43
InChI Key: VUKGXDXUOZUXQE-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline structure.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the amide bond: The final step involves the formation of the amide bond between the indoline-furan intermediate and 4-methylbenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indoline moiety can be reduced to indoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the indoline moiety would yield indoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of “N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Lacks the methyl group on the benzamide ring.

    N-(2-(furan-2-yl)ethyl)-4-methylbenzamide: Lacks the indoline moiety.

    N-(2-(indolin-1-yl)ethyl)-4-methylbenzamide: Lacks the furan ring.

Uniqueness

“N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzamide” is unique due to the presence of both the furan and indoline moieties, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-8-10-18(11-9-16)22(25)23-15-20(21-7-4-14-26-21)24-13-12-17-5-2-3-6-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKGXDXUOZUXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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